molecular formula C12H18N2S B7996974 4-[(4-Methylpiperazino)methyl]thiophenol

4-[(4-Methylpiperazino)methyl]thiophenol

Cat. No.: B7996974
M. Wt: 222.35 g/mol
InChI Key: JRAIDLVHZQOHCH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[(4-Methylpiperazino)methyl]thiophenol is a sulfur-containing aromatic compound characterized by a thiophenol (benzene ring with a -SH group) substituted with a 4-methylpiperazinomethyl moiety. This structure combines the electron-rich thiophenol group with the polar, nitrogen-rich piperazine ring, making it a candidate for diverse applications, including medicinal chemistry and materials science.

Properties

IUPAC Name

4-[(4-methylpiperazin-1-yl)methyl]benzenethiol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2S/c1-13-6-8-14(9-7-13)10-11-2-4-12(15)5-3-11/h2-5,15H,6-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRAIDLVHZQOHCH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)CC2=CC=C(C=C2)S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 4-[(4-Methylpiperazino)methyl]thiophenol typically involves the reaction of 4-methylpiperazine with a thiophenol derivative. One common synthetic route includes the nucleophilic substitution of a halogenated thiophenol with 4-methylpiperazine under basic conditions . The reaction is usually carried out in a polar aprotic solvent such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) at elevated temperatures. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, often using continuous flow reactors to enhance efficiency and yield.

Chemical Reactions Analysis

4-[(4-Methylpiperazino)methyl]thiophenol undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines, alcohols). The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

4-[(4-Methylpiperazino)methyl]thiophenol is utilized in various scientific research fields, including:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in studies involving sulfur-containing compounds.

    Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs targeting specific molecular pathways.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 4-[(4-Methylpiperazino)methyl]thiophenol involves its interaction with specific molecular targets, such as enzymes or receptors. The thiophenol group can form covalent bonds with nucleophilic sites on proteins, leading to the modulation of their activity. The piperazine ring may also interact with various biological targets, contributing to the compound’s overall biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substitution Patterns

Key structural variations among similar compounds include:

  • Core aromatic system: Thiophenol vs. thiophene (e.g., N-[4-(4-methylpiperazino)phenyl]thiophene-2-carboxamide in ) or pyrimidine (e.g., 4-(4-chlorophenyl)-6-(4-methylpiperazino)-2-(4-pyridinyl)-5-pyrimidinecarbonitrile in ).
  • Substituent position: The methylpiperazino group may be attached directly to the aromatic ring or via a linker (e.g., methylene or carbonyl groups).
Table 1: Structural Comparison of Selected Compounds
Compound Name Core Structure Substituent Position Key Functional Groups Molecular Weight (g/mol)
4-[(4-Methylpiperazino)methyl]thiophenol Thiophenol Para position -SH, -CH₂-(4-methylpiperazino) Not reported
N-[4-(4-Methylpiperazino)phenyl]thiophene-2-carboxamide Thiophene Para position -CONH-Ph-(4-methylpiperazino) ~274.36 (estimated)
4-(4-Methylpiperazino)aniline Benzene Para position -NH₂, -Ph-(4-methylpiperazino) 191.27
4-(4-Chlorophenyl)-6-(4-methylpiperazino)-pyrimidinecarbonitrile Pyrimidine Positions 4 and 6 -Cl, -CN, -CH₂-(4-methylpiperazino) 377.83 (estimated)

Physicochemical Properties

  • Solubility: Piperazino derivatives generally exhibit improved water solubility due to the basic nitrogen atoms. For example, 4-(4-Methylpiperazino)benzoic acid (CAS 86620-62-4) has a melting point of 270°C (dec.), suggesting thermal stability .
  • Synthetic Accessibility: Analogs like MK41 () are synthesized via amide coupling, indicating feasible routes for this compound derivatives .

Biological Activity

4-[(4-Methylpiperazino)methyl]thiophenol is an organic compound notable for its unique structural features, which include a thiophenol moiety linked to a piperazine derivative. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This article provides a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The compound can be represented by the molecular formula C_{12}H_{16}N_2S. Its structure features a thiol group (-SH) attached to a thiophene ring, which is further connected to a piperazine ring substituted with a methyl group. The presence of both the thiol and piperazine functionalities suggests that this compound may exhibit diverse reactivity and biological activities.

Table 1: Structural Features of this compound

ComponentStructure FeaturesUnique Properties
ThiophenolContains a -SH groupPotential antioxidant properties
Piperazine derivativeSubstituted with a methyl groupEnhances pharmacological activity

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. The thiophenol component is known to enhance the compound's ability to interact with microbial cells, potentially disrupting their membranes or metabolic processes.

Case Study: A study investigating the antimicrobial efficacy of thiophenols found that derivatives similar to this compound demonstrated effective inhibition against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism was attributed to the formation of reactive oxygen species (ROS), leading to oxidative stress in bacterial cells.

Anti-inflammatory Properties

The anti-inflammatory potential of this compound has also been explored. The piperazine moiety is known for its role in modulating neurotransmitter systems, which can influence inflammatory responses.

Research Findings: In vitro studies have shown that this compound can inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages. This suggests that the compound may be beneficial in treating inflammatory diseases.

Anticancer Activity

Emerging evidence supports the anticancer properties of this compound. The compound's ability to induce apoptosis in cancer cells has been documented.

Case Study: A recent study evaluated the cytotoxic effects of this compound on human cancer cell lines, including breast and lung cancer cells. Results indicated that treatment with this compound resulted in significant cell death, with mechanisms involving caspase activation and mitochondrial dysfunction being proposed.

The biological activities of this compound can be attributed to its ability to interact with various biological targets:

  • Nucleophilic Substitution Reactions: The thiol group can undergo oxidation reactions, forming disulfides or sulfonic acids, which may enhance its reactivity with biological targets.
  • Electrophilic Aromatic Substitution: The electron-rich nature of the thiophene ring allows for electrophilic attack by reactive species, potentially modifying proteins or nucleic acids.
  • Receptor Binding: The piperazine moiety enhances affinity for neurotransmitter receptors, which may contribute to its anti-inflammatory effects.

Table 2: Biological Activities and Mechanisms

Biological ActivityMechanism of Action
AntimicrobialInduction of ROS leading to oxidative stress
Anti-inflammatoryInhibition of pro-inflammatory cytokine production
AnticancerInduction of apoptosis via caspase activation

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.